molecular formula C19H33N3O5S B3795002 Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate

Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate

Cat. No.: B3795002
M. Wt: 415.5 g/mol
InChI Key: XFEGWVDDDKZCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate involves multiple steps. The starting materials typically include cycloheptyl sulfonyl chloride, 2-methoxyethylamine, and imidazole derivatives. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reaction is carried out under controlled temperatures, usually between 0°C to 25°C, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common. Purification of the final product is typically achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or imidazole moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties. It may also be used in the development of new biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of bacterial and fungal infections. It may also have applications in cancer research due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antimicrobial effects. The exact molecular pathways involved depend on the specific biological context and the target organism.

Comparison with Similar Compounds

Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate can be compared with other imidazole derivatives such as:

    Miconazole: An antifungal agent used to treat skin infections.

    Clotrimazole: Another antifungal used for treating various fungal infections.

    Ketoconazole: Used for treating fungal infections and has applications in cancer therapy.

Uniqueness

What sets this compound apart is its unique structure, which allows it to interact with a different set of molecular targets compared to other imidazole derivatives. This unique interaction profile may lead to novel therapeutic applications and improved efficacy in certain contexts.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications may uncover new uses and enhance our understanding of its mechanism of action.

Properties

IUPAC Name

ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O5S/c1-4-27-18(23)15-21(2)14-16-13-20-19(22(16)11-12-26-3)28(24,25)17-9-7-5-6-8-10-17/h13,17H,4-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEGWVDDDKZCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CN=C(N1CCOC)S(=O)(=O)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate
Reactant of Route 4
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate
Reactant of Route 5
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate
Reactant of Route 6
Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.